

(3-Aminocyclobutyl)methanol hydrochloride spectral data (NMR, IR, MS)

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Compound of Interest

Compound Name: (3-Aminocyclobutyl)methanol
hydrochloride

Cat. No.: B037349

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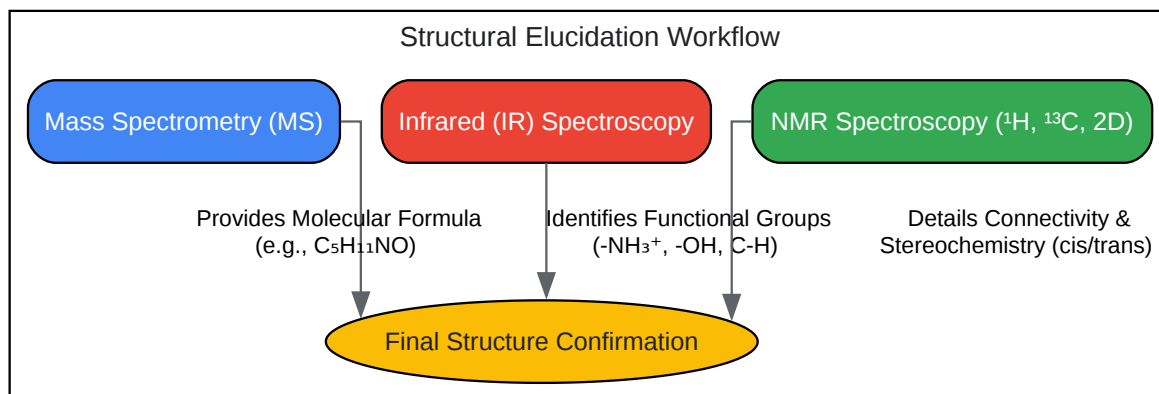
Introduction: A Versatile Building Block in Modern Chemistry

(3-Aminocyclobutyl)methanol hydrochloride is a bifunctional organic compound of significant interest to researchers in medicinal chemistry and materials science. Its rigid cyclobutane core, decorated with primary amine and hydroxymethyl functional groups, makes it a valuable building block for synthesizing a diverse range of molecules, from pharmacologically active agents to novel polymers. The presence of two stereocenters (C1 and C3) means the molecule can exist as cis and trans diastereomers, the differentiation of which is critical for its application and is readily achieved through the spectroscopic techniques detailed in this guide.

As a hydrochloride salt, the compound exhibits enhanced stability and aqueous solubility, properties that are advantageous for handling, formulation, and biological assays.^[1] This guide provides a comprehensive analysis of the core spectroscopic data—NMR, IR, and MS—used to verify the structure and purity of **(3-aminocyclobutyl)methanol hydrochloride**. The focus will be on the trans isomer (CAS: 165879-72-3), though comparisons to the cis isomer will be discussed. We will delve into not just the data itself, but the underlying principles and experimental considerations essential for robust structural elucidation.

The Synergy of Spectroscopic Techniques

Confirming the identity of a molecule like **(3-aminocyclobutyl)methanol hydrochloride** is not a linear process but an integrated workflow. Each spectroscopic method provides a unique piece of the structural puzzle. Mass spectrometry confirms the molecular weight, infrared spectroscopy identifies the functional groups present, and nuclear magnetic resonance spectroscopy reveals the precise connectivity and stereochemistry of the atoms.



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Caption: Integrated workflow for the structural confirmation of **(3-Aminocyclobutyl)methanol hydrochloride**.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution. For **(3-aminocyclobutyl)methanol hydrochloride**, ¹H and ¹³C NMR are essential for mapping the carbon skeleton and establishing the relative stereochemistry of the substituents. The hydrochloride form means the amine exists as a protonated ammonium group (-NH₃⁺), and the choice of solvent (typically D₂O or DMSO-d₆) is critical due to the compound's polarity.

¹H NMR Spectral Analysis

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their spatial relationships through spin-spin coupling. The key to

interpreting the spectrum of this molecule is analyzing the multiplets arising from the cyclobutane ring protons.

Expected ^1H NMR Data (400 MHz, D_2O)

Assignment	Structure	Expected δ (ppm)	Multiplicity	Coupling (J, Hz)	Integration
H-3	-CH(NH ₃ ⁺)-	~3.5 - 3.8	Multiplet (quintet-like)	~7-9	1H
H- α	-CH ₂ OH	~3.5 - 3.7	Doublet	~7	2H
H-1	-CH(CH ₂ OH)-	~2.5 - 2.8	Multiplet	-	1H
H-2, H-4 (trans)	-CH ₂ - (cis to subs.)	~2.3 - 2.5	Multiplet (ddd)	-	2H
H-2, H-4 (cis)	-CH ₂ - (trans to subs.)	~1.9 - 2.1	Multiplet (ddd)	-	2H
-NH ₃ ⁺ , -OH	Exchangeable	~4.9 (HOD peak)	Singlet	N/A	(Suppressed)

Note: Chemical shifts are predictive and can vary based on solvent and concentration. In D_2O , the amine and hydroxyl protons exchange with deuterium and are typically not observed or appear as a broad signal subsumed by the residual solvent peak (HOD).

Expert Interpretation:

- Stereochemistry:** The key differentiator between the cis and trans isomers lies in the chemical shifts and coupling constants of the cyclobutane ring protons (H-2 and H-4). In the trans isomer, the two substituents force the ring into a more defined puckered conformation, leading to greater differentiation between the axial and equatorial protons on C2 and C4. This results in more complex and widely dispersed multiplets compared to the cis isomer, which may exhibit higher symmetry and consequently simpler spectral patterns.^[2]
- Downfield Shifts:** The proton at C3 (methine adjacent to -NH₃⁺) and the methylene protons of the -CH₂OH group are the most downfield aliphatic signals. This is due to the strong

deshielding effect of the adjacent electronegative nitrogen and oxygen atoms.

- Solvent Choice: Deuterated water (D_2O) is an excellent solvent due to the salt's high polarity. However, it leads to the exchange of the labile $-NH_3^+$ and $-OH$ protons, rendering them invisible. To observe these protons, a solvent like $DMSO-d_6$ would be used, where they would appear as broad signals.

^{13}C NMR Spectral Analysis

The ^{13}C NMR spectrum provides a count of the unique carbon atoms in the molecule. It is generally simpler than the 1H spectrum as ^{13}C - ^{13}C coupling is statistically insignificant.

Expected ^{13}C NMR Data (100 MHz, D_2O)

Assignment	Structure	Expected δ (ppm)
C- α	$-CH_2OH$	~65 - 68
C-3	$-CH(NH_3^+)-$	~48 - 51
C-1	$-CH(CH_2OH)-$	~35 - 38
C-2, C-4	$-CH_2-$	~28 - 31

Note: In the cis isomer, due to symmetry, the C-2 and C-4 carbons might be chemically equivalent, resulting in a single signal. In the trans isomer, they are equivalent, also giving one signal for the two carbons.

Expert Interpretation:

- The carbon attached to the oxygen ($-CH_2CH_2OH$) is the most downfield due to oxygen's high electronegativity.
- The carbon attached to the protonated nitrogen ($-CH(NH_3^+)-$) is the next most deshielded.
- The remaining cyclobutane carbons appear further upfield, in the typical aliphatic region.[3]

Protocol: Acquiring High-Resolution NMR Spectra

- **Sample Preparation:** Accurately weigh 5-10 mg of **(3-aminocyclobutyl)methanol hydrochloride**. Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in a standard 5 mm NMR tube. Ensure complete dissolution.
- **Instrumentation:** Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.
- **Tuning and Shimming:** Tune the probe to the appropriate frequencies for ¹H and ¹³C. Shim the magnetic field to achieve maximum homogeneity, ensuring sharp, symmetrical peaks. This is critical for resolving the complex multiplets of the cyclobutane ring.
- **¹H NMR Acquisition:** Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans for good signal-to-noise.
- **¹³C NMR Acquisition:** Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, more scans (~1024 or more) and a longer relaxation delay (2-5 seconds) are required.
- **Data Processing:** Apply Fourier transformation to the acquired Free Induction Decay (FID). Phase the spectrum and perform baseline correction. Calibrate the chemical shift scale using the residual solvent peak as a secondary reference (e.g., D₂O at 4.79 ppm) or an internal standard like DSS.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the functional groups within a molecule. For **(3-aminocyclobutyl)methanol hydrochloride**, IR confirms the presence of the alcohol (-OH), the primary ammonium (-NH₃⁺), and the aliphatic C-H bonds.

Expected IR Absorption Bands (ATR-FTIR)

Wavenumber (cm ⁻¹)	Vibrational Mode	Intensity	Appearance
~3200 - 3500	O-H stretch (alcohol)	Strong	Broad
~2500 - 3100	N-H stretch (primary ammonium)	Strong	Very Broad, multiple sub-peaks
~2850 - 2980	C-H stretch (aliphatic)	Medium-Strong	Sharp
~1560 - 1620	N-H bend (asymmetric)	Medium	Sharp
~1500 - 1550	N-H bend (symmetric)	Medium	Sharp
~1020 - 1250	C-N stretch	Medium	Sharp
~1000 - 1075	C-O stretch (primary alcohol)	Strong	Sharp

Expert Interpretation:

- **The Ammonium Signature:** The most telling feature of the hydrochloride salt is the extremely broad and intense absorption envelope between ~2500-3100 cm⁻¹. This is characteristic of the N-H stretching vibrations in an ammonium salt and is a definitive marker that distinguishes it from the free amine.^[4] The free primary amine would show two sharp peaks around 3300-3400 cm⁻¹.^[5]
- **Overlapping Stretches:** The broad O-H stretch from the alcohol group will overlap with the N-H stretching region, contributing to the overall broadness of the feature above 3000 cm⁻¹.^[6]
- **Bending Vibrations:** The presence of two distinct N-H bending (scissoring) vibrations in the 1500-1620 cm⁻¹ region confirms the -NH₃⁺ group, corresponding to its asymmetric and symmetric deformation modes.^[4]

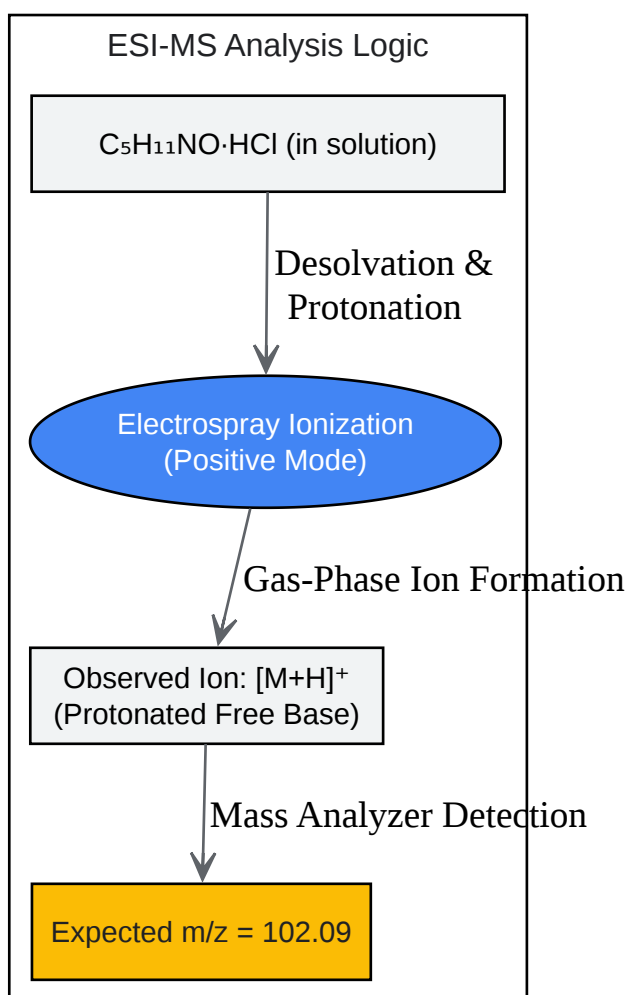
Protocol: Acquiring an ATR-FTIR Spectrum

- **Instrument Preparation:** Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR stage to subtract atmospheric H₂O and CO₂ signals.

- **Sample Application:** Place a small amount (a few milligrams) of the solid **(3-aminocyclobutyl)methanol hydrochloride** powder directly onto the ATR crystal.
- **Pressure Application:** Use the instrument's pressure clamp to ensure firm and even contact between the sample and the crystal. Consistent pressure is key for reproducible results.
- **Data Acquisition:** Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm^{-1} to achieve an excellent signal-to-noise ratio.
- **Data Processing:** The instrument software will automatically perform the background subtraction. Analyze the resulting transmittance or absorbance spectrum to identify the key functional group frequencies.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and, through fragmentation, clues about the molecule's structure. For a polar, pre-charged molecule like this hydrochloride salt, Electrospray Ionization (ESI) is the ideal technique.



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Caption: Conceptual workflow for the ESI-MS analysis of the target compound.

Expected Mass Spectrometry Data (ESI+)

Ion	Formula	Calculated m/z	Expected Observation
$[M+H]^+$	$[C_5H_{12}NO]^+$	102.0913	Base peak, high intensity
$[M+Na]^+$	$[C_5H_{11}NONa]^+$	124.0733	Possible adduct, lower intensity
$[M-H_2O+H]^+$	$[C_5H_{10}N]^+$	84.0808	Fragment from loss of water
$[M-NH_3+H]^+$	$[C_5H_9O]^+$	85.0648	Fragment from loss of ammonia

Expert Interpretation:

- **Ionization Mode:** ESI in positive ion mode is the method of choice. The primary amine is basic and readily accepts a proton, making it highly suitable for this technique.^{[7][8]} The molecule is analyzed as the protonated free base, $[C_5H_{11}NO + H]^+$, as the HCl is lost during the process.
- **High-Resolution MS (HRMS):** Using an Orbitrap or TOF analyzer, the exact mass of the molecular ion can be measured with high precision (e.g., 102.0913). This allows for the unambiguous determination of the elemental formula ($C_5H_{12}NO$), a critical step in confirming the compound's identity.^[9] The calculated exact mass for the neutral free base is 101.0841 g/mol, and for the hydrochloride salt, it is 137.0607 g/mol.^[10]
- **Fragmentation (MS/MS):** Tandem mass spectrometry (MS/MS) can be performed by isolating the $[M+H]^+$ ion (m/z 102.09) and subjecting it to collision-induced dissociation (CID). The most likely fragmentation pathways would be the neutral loss of water (H_2O) from the alcohol or ammonia (NH_3) from the amine group, providing further structural confirmation.

Protocol: Acquiring an ESI-MS Spectrum

- **Sample Preparation:** Prepare a dilute solution of the sample (~1-10 $\mu\text{g/mL}$) in a suitable solvent system, typically a mixture of water and a polar organic solvent like methanol or

acetonitrile. A small amount of acid (e.g., 0.1% formic acid) is often added to the mobile phase to promote protonation.

- Infusion: The sample can be introduced into the mass spectrometer via direct infusion using a syringe pump or through a liquid chromatography (LC) system. LC-MS is preferred as it provides separation and purification prior to analysis.[\[11\]](#)
- Instrument Parameters (ESI+):
 - Ionization Mode: ESI Positive.
 - Capillary Voltage: ~3-4 kV.
 - Gas Flow (Nebulizer/Drying): Optimize for stable spray and efficient desolvation.
 - Source Temperature: ~100-150 °C.
- Data Acquisition: Acquire a full scan spectrum over a relevant m/z range (e.g., 50-300 Da) to detect the molecular ion and any adducts. If performing MS/MS, set up a second experiment to isolate the precursor ion (m/z 102.09) and scan for product ions.

Conclusion

The structural verification of **(3-aminocyclobutyl)methanol hydrochloride** is a textbook example of the power of modern analytical chemistry. Through a synergistic application of NMR, IR, and MS, every aspect of the molecule's structure can be confirmed with high confidence. ¹H and ¹³C NMR establish the carbon-hydrogen framework and relative stereochemistry. IR spectroscopy provides rapid confirmation of the key alcohol and ammonium functional groups. Finally, high-resolution mass spectrometry validates the elemental composition, leaving no doubt as to the identity and purity of this versatile chemical building block. This guide provides the foundational data and protocols necessary for researchers to confidently perform this analysis in their own laboratories.

References

- Ghosh, C., et al. (2015). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. PubMed Central.
- Pitt, J.J. (2009). Mass Spectrometry analysis of Small molecules. University of Pennsylvania.

- LookChem. (n.d.). **(3-Aminocyclobutyl)methanol hydrochloride**.
- Wille, S. M. R., et al. (2020). A tutorial in small molecule identification via electrospray ionization-mass spectrometry: The practical art of structural elucidation. Journal of Mass Spectrometry.
- SeRMN-UAB. (2017). The relevance of the relative configuration in the folding of hybrid peptides containing β -cyclobutane amino acids and γ -amino-L-proline residues.
- ResearchGate. (2013). MALDI or ESI which is suitable for small molecules?
- NorthEast BioLab. (n.d.). Positive and Negative Mode in Mass Spectroscopy: LC-MS/MS Method.
- Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online.
- PubChem. (n.d.). (1-Aminocyclobutyl)methanol hydrochloride.
- Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines.
- University of Calgary. (n.d.). IR Spectroscopy Tutorial: Amines.
- Bell, M. F., et al. (1952). THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. Canadian Journal of Chemistry.
- Doc Brown's Chemistry. (n.d.). cyclobutane low high resolution H-1 proton nmr spectrum.
- University of Wisconsin. (n.d.). NMR Spectroscopy :: ^{13}C NMR Chemical Shifts.
- Doc Brown's Chemistry. (n.d.). CH_3OH infrared spectrum of methanol.

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Sources

- 1. (3-Aminocyclopentyl)methanol hydrochloride (2138162-83-9) for sale [vulcanchem.com]
- 2. Folding peptides studied by NMR | SeRMN – NMR Service at UAB [sermn.uab.cat]
- 3. organicchemistrydata.org [organicchemistrydata.org]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. CH_3OH infrared spectrum of methanol prominent wavenumbers cm^{-1} detecting hydroxyl functional groups present finger print for identification of methanol methyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. researchgate.net [researchgate.net]

- 8. nebiolab.com [nebiolab.com]
- 9. A tutorial in small molecule identification via electrospray ionization-mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lookchem.com [lookchem.com]
- 11. uab.edu [uab.edu]
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